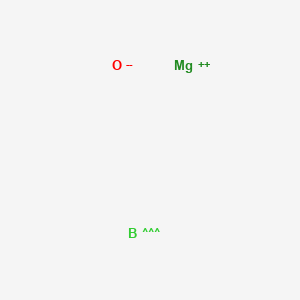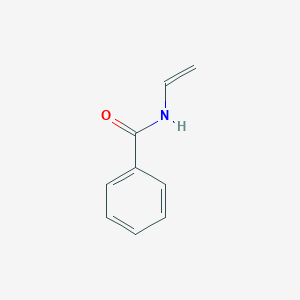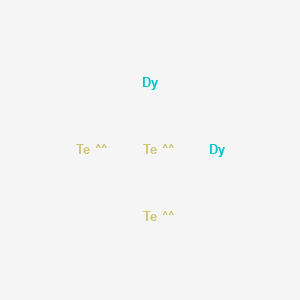
Dysprosium telluride
Descripción general
Descripción
Synthesis Analysis
Dysprosium telluride can be synthesized using different methods, including solid-state reactions and chemical vapor deposition. A notable approach involves the solid-state route with boron as the reducing reagent, producing compounds like Dy4S4Te3 with significant photocatalytic activity under specific conditions (Guo & Guo, 2014).
Molecular Structure Analysis
The molecular structure of dysprosium telluride variants shows diversity, with compounds displaying complex structures. For instance, Dy4S4Te3 crystallizes in a monoclinic space group and features ladder-like layers linked by Dy-Te bonds, which is indicative of its unique structural characteristics (Guo & Guo, 2014). Similarly, Cs2Cu3DyTe4 features anionic layers separated by Cs+ cations, revealing the intricate arrangements possible within dysprosium telluride compounds (Babo, Choi, & Albrecht‐Schmitt, 2012).
Chemical Reactions and Properties
Chemical reactions involving dysprosium telluride include the formation of complex compounds through interactions with other elements. For example, the reaction of copper, dysprosium, and tellurium with cesium azide leads to the formation of CsCu3DyTe4, showcasing the compound's ability to form diverse structures (Babo, Choi, & Albrecht‐Schmitt, 2012).
Physical Properties Analysis
The physical properties of dysprosium telluride compounds are influenced by their molecular structure. The magnetic susceptibility measurements of Dy4S4Te3 indicate paramagnetic behavior, while optical properties studies reveal an energy gap of 1.43 eV, highlighting its potential in photocatalytic applications (Guo & Guo, 2014).
Chemical Properties Analysis
The chemical behavior of dysprosium telluride includes reactivity with various agents, leading to the formation of different coordination compounds and complexes. Its interaction with elements such as cesium and copper results in new compounds with varied magnetic and optical properties, demonstrating the compound's versatile chemical nature (Babo, Choi, & Albrecht‐Schmitt, 2012).
Aplicaciones Científicas De Investigación
Magnetic and Photocatalytic Properties : DyTe exhibits paramagnetic behavior and has an energy gap of 1.43 eV. It shows comparable photocatalytic activity to Degussa P25 TiO2 for decomposing rhodamine B under halogen lamp irradiation, indicating potential in photocatalysis applications (Guo & Guo, 2014).
Optoelectronic Device Applications : Dy3+-doped oxy-fluoro boro tellurite glasses exhibit structural and optical properties suitable for optoelectronic devices. Their PL spectra show intense peaks in the blue and yellow regions, making them suitable for applications like photonic devices (Krishna et al., 2018).
Semiconducting Properties : Research on compounds like Cs2Cu3DyTe4 reveals complex magnetic interactions and semiconducting behavior, suggesting potential in semiconductor technology (Babo, Choi, & Albrecht‐Schmitt, 2012).
Thermal Properties : Studies on new dysprosium-barium double tellurite show specific heat capacity and thermal characteristics that are relevant for fundamental data banks and might be useful in predicting thermochemical constants of similar compounds (Rustembekov et al., 2019).
Ion Implantation in Thin Films : Dy ion implanted CdTe polycrystalline thin films exhibit changes in stoichiometry and structure, highlighting potential applications in materials science and nanotechnology (Hou, Cao, Huang, & Song, 2011).
Optical Amplifiers : Dysprosium-doped glasses in various systems, including tellurite, show properties suitable for 1.3 μm optical amplifiers, indicating potential in optical communication technologies (Tanabe, Hanada, Watanabe, Hayashi, & Soga, 1995).
Catalytic Properties : Studies on noble metal dichalcogenides, including dysprosium tellurides, reveal significant potential in electrochemistry and electrocatalysis, especially in hydrogen evolution reactions (Chia, Sofer, Luxa, & Pumera, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/2Dy.3Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYQCZLWJTXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te].[Te].[Te].[Dy].[Dy] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2Te3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium telluride | |
CAS RN |
12159-43-2 | |
| Record name | Dysprosium telluride (Dy2Te3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium telluride (Dy2Te3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didysprosium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



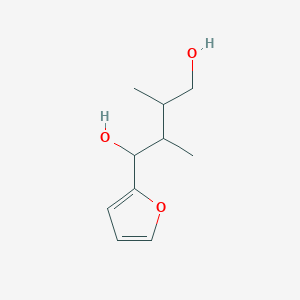
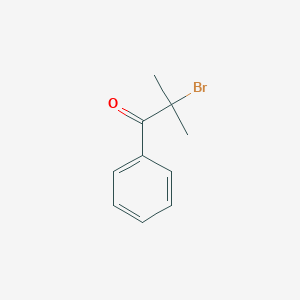
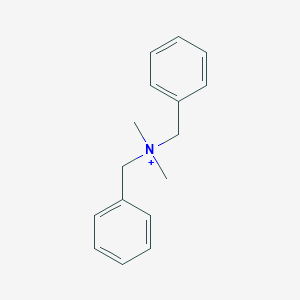
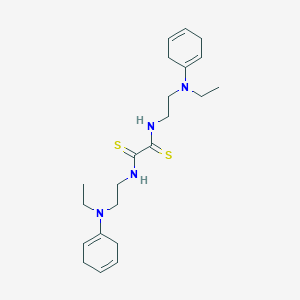
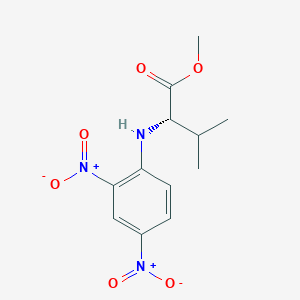
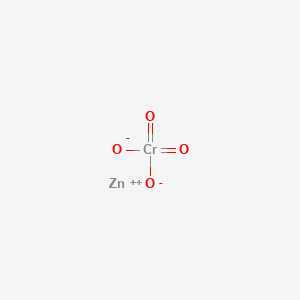
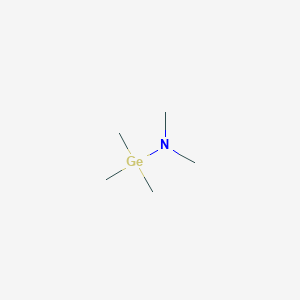
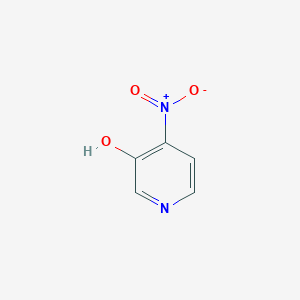
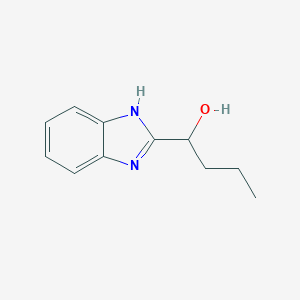
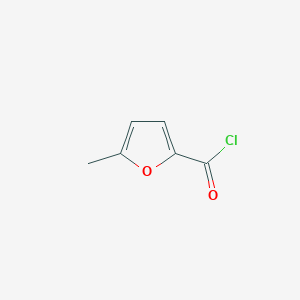
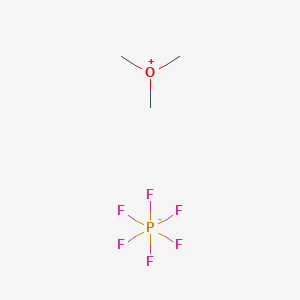
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
